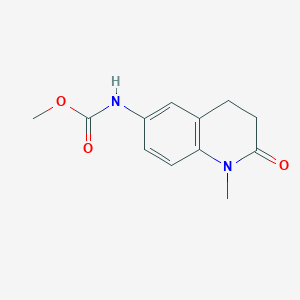

Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS: 922130-67-4) is a heterocyclic carbamate derivative featuring a tetrahydroquinoline core substituted with a methyl group at the 1-position and a carbamate moiety at the 6-position. The compound’s structure combines the planar aromaticity of the quinoline system with the conformational flexibility of the tetrahydro ring, making it a subject of interest in medicinal chemistry and materials science. Its safety profile highlights hazards such as toxicity, carcinogenicity, and environmental risks, necessitating stringent handling protocols .

Properties

IUPAC Name |

methyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-10-5-4-9(13-12(16)17-2)7-8(10)3-6-11(14)15/h4-5,7H,3,6H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOLLYFSNZXHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Moiety

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for generating reactive intermediates in medicinal chemistry.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by decarboxylation. Thiourea or potassium carbonate (as in ) may accelerate hydrolysis by stabilizing intermediates.

Reduction of the 2-Oxo Group

The ketone at position 2 can be selectively reduced to form a secondary alcohol or a methylene group.

Notes :

-

NaBH₄ selectively reduces the ketone without affecting the carbamate.

-

LiAlH₄ achieves full reduction to the methylene group but may require protecting the carbamate .

Nucleophilic Substitution at the Carbamate

The carbamate’s methoxy group participates in nucleophilic substitutions under specific conditions.

Limitations :

Mild conditions are required to prevent carbamate degradation. Steric hindrance from the tetrahydroquinoline ring may slow reactivity.

Cyclization Reactions

The amine generated via carbamate hydrolysis enables intramolecular cyclization.

Example Pathway :

Hydrolysis of the carbamate to the amine, followed by treatment with POCl₃, induces cyclization via electrophilic aromatic substitution at the quinoline core .

Functionalization of the Tetrahydroquinoline Core

The aromatic ring undergoes electrophilic substitution, leveraging the electron-donating carbamate group.

Regioselectivity :

Electrophiles preferentially attack the C7 and C8 positions due to directing effects from the carbamate and ketone groups.

Stability Under Oxidative Conditions

The compound exhibits limited stability in strong oxidative environments:

| Oxidizing Agent | Conditions | Degradation Pathway | Outcome |

|---|---|---|---|

| KMnO₄, H₂O, 80°C | 2 hrs | Cleavage of the tetrahydroquinoline ring | Mixture of carboxylic acids |

| mCPBA, DCM, 25°C | 12 hrs | Epoxidation at C3–C4 | Epoxide derivative (unstable) |

Key Research Findings

-

Hydrolysis vs. Stability : The carbamate resists hydrolysis at neutral pH but degrades rapidly under strong acids/bases .

-

Reduction Selectivity : NaBH₄ selectively targets the 2-oxo group without side reactions, enabling precise synthetic modifications.

-

Synthetic Utility : The compound serves as a versatile intermediate for antimalarial and kinase inhibitor development, as evidenced by its use in Mcl-1 inhibitor synthesis .

Scientific Research Applications

Chemistry

Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate serves as a building block in organic synthesis. It is utilized to create more complex heterocyclic compounds and other organic molecules. Its structural features allow it to participate in various chemical reactions that lead to the formation of novel compounds.

Biology

The compound is under investigation for its biological activities , particularly:

- Antimicrobial Properties: Studies have shown that derivatives of the compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from quinoline structures have been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa with promising results .

- Anticancer Activity: Preliminary research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation. This suggests potential applications in cancer therapeutics .

Medicine

In the medical field, ongoing research aims to explore the therapeutic potential of this compound for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development targeting conditions like inflammation and cancer .

Industrial Applications

In industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties allow it to be integrated into formulations that require specific chemical functionalities. Additionally, its role in the development of new materials further underscores its industrial relevance .

Antimicrobial Activity

A study published in RSC Advances demonstrated that various synthesized quinoline derivatives exhibited significant antimicrobial properties against both bacterial and fungal strains. The compounds were characterized through spectral studies and showed low minimum inhibitory concentrations (MIC), indicating their potential as future antimicrobial agents .

Anticancer Research

Research conducted on methyl derivatives indicated their capacity to induce apoptosis in cancer cells through specific pathway modulation. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the tetrahydroquinoline core or the carbamate group:

- Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS: 921913-26-0): Replaces the 1-methyl group with an ethyl group, increasing lipophilicity and molecular weight (C₁₃H₁₆N₂O₃ vs. C₁₂H₁₄N₂O₃). This modification may enhance membrane permeability but could alter metabolic stability .

- Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1): A simpler carbamate with a hydroxyphenyl group, lacking the tetrahydroquinoline scaffold. The hydroxyl group enhances polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound (CAS: 922130-67-4) | C₁₂H₁₄N₂O₃ | ~234.25 | Moderate lipophilicity; tetrahydroquinoline core enhances planar interaction |

| 1-Ethyl Analogue (CAS: 921913-26-0) | C₁₃H₁₆N₂O₃ | ~248.28 | Increased lipophilicity; potential for slower metabolic clearance |

| Propionamide Derivative (CAS: 1428652-17-8) | C₂₂H₂₅N₃O₂ | 363.45 | High molecular weight; likely poor oral bioavailability |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | 167.16 | High polarity; limited membrane permeability |

Note: Exact solubility and melting points are unavailable in provided evidence but inferred from structural trends.

Biological Activity

Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 1428652-17-8

This compound is believed to exert its effects through modulation of various biochemical pathways. Notably, it may interact with enzymes involved in neurotransmitter metabolism and exhibit neuroprotective properties.

Pharmacological Effects

-

Neuroprotective Effects :

- Studies indicate that the compound may inhibit the enzyme kynurenine monooxygenase (KMO), which plays a role in the kynurenine pathway linked to neurodegenerative diseases. Inhibition of KMO can lead to increased levels of neuroprotective metabolites like kynurenic acid (KYNA) .

- Experimental models have shown that administration of KMO inhibitors, similar in structure to methyl carbamate derivatives, resulted in decreased neuroinflammation and improved cognitive function in animal models .

- Antioxidant Activity :

- Antimicrobial Properties :

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

- Neuroprotection in Huntington's Disease Models :

- Antioxidant Efficacy in Oxidative Stress Models :

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate?

Answer:

The synthesis typically involves multi-step routes starting from tetrahydroquinoline precursors. Key steps include:

- Functionalization of the tetrahydroquinoline core : Introduce the carbamate group via nucleophilic substitution or coupling reactions, as exemplified in Povarov reactions for similar quinolinone derivatives .

- Protection/deprotection strategies : Use tert-butyl carbamate (Boc) groups to protect amines during intermediate steps, followed by acidic or catalytic removal .

- Optimization of reaction conditions : Employ polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like palladium for cross-coupling steps. Reaction progress can be monitored via TLC or HPLC .

For purity assessment, recrystallization from ethanol or dichloromethane/hexane mixtures is recommended .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR spectroscopy :

- HRMS (High-Resolution Mass Spectrometry) : Verify the molecular ion peak (e.g., [M+H]⁺) with an error margin < 5 ppm .

- FT-IR : Detect carbamate C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Cross-reference spectral data with the Cambridge Structural Database (CSD) for validation .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Hazard classification : Carbamates are potential mutagens and carcinogens (e.g., Proposition 65 listing for related compounds) .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Waste disposal : Neutralize residues with dilute acid (e.g., 1 M HCl) before disposal in designated hazardous waste containers .

Refer to Safety Data Sheets (SDS) for specific first-aid measures and spill management protocols .

Advanced: How can researchers resolve contradictions in NMR and HRMS data during structural confirmation?

Answer:

- Data validation :

- X-ray crystallography : Resolve ambiguities by determining the crystal structure. Refinement via SHELXL (SHELX suite) can confirm bond geometries and stereochemistry .

- Supplementary techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals and verify connectivity .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

Answer:

- Common issues :

- Refinement strategies :

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Solvent selection : Screen solvents (e.g., THF, toluene) to enhance solubility and reduce side reactions .

- Catalytic systems : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for coupling steps .

- Process monitoring :

Advanced: How do researchers analyze intermolecular interactions in the crystal lattice of this compound?

Answer:

- Mercury CSD tools :

- Energy frameworks : Quantify interaction energies (electrostatic, dispersion) to rationalize stability differences between polymorphs .

Advanced: What strategies mitigate racemization during chiral center formation in derivatives of this compound?

Answer:

- Steric hindrance : Introduce bulky protecting groups (e.g., Boc) to shield reactive sites .

- Low-temperature conditions : Conduct reactions at –20°C to slow kinetic racemization .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers and assess optical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.